1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
Overview
Description
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid is a chemical compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol It is characterized by a spirocyclic structure containing a dioxane ring fused to a cyclohexane ring, with a carboxylic acid functional group attached at the 8-position
Scientific Research Applications
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its unique spirocyclic structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
In biology and medicine, this compound is studied for its potential therapeutic properties. Researchers investigate its interactions with biological targets and its effects on various biochemical pathways. Additionally, it may serve as a model compound for studying the behavior of spirocyclic molecules in biological systems.
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the preparation of arylcyclohexanones analgesics, metalloproteinase inhibitors, and benzimidazole derivatives as therapeutic trpm8 receptor modulators .
Mode of Action
Based on its use in the synthesis of various therapeutic agents, it can be inferred that it may interact with its targets to modulate their activity .
Pharmacokinetics
It’s known that the compound has a molecular weight of 18621, which could influence its bioavailability .
Result of Action
It’s known that similar compounds have been used in the preparation of various therapeutic agents, suggesting that it may have potential medicinal applications .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially impact its stability.
Preparation Methods
The synthesis of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol in the presence of a catalyst such as 1-butyl-3-methylimidazolium hydrogensulfate . The reaction mixture is heated to 110°C and maintained for 1.5 hours, followed by further heating to 132°C for an additional 4 hours. The resulting product is then purified through crystallization and chromatography to obtain the desired compound with high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, barium oxide, and iodine . For example, the compound can be transformed into its corresponding hydrazone derivative in the presence of hydrazine hydrate and barium oxide. Subsequent treatment with iodine and a strong base such as tetramethylguanidine (TMG) can lead to further functionalization of the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid can be compared with other similar compounds, such as ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate and Boc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid . These compounds share the same spirocyclic core but differ in their functional groups and substituents.
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: This compound has an ethyl ester group instead of a carboxylic acid group, making it more lipophilic and potentially altering its reactivity and biological activity.
Boc-8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: This derivative contains a Boc-protected amino group, which can be used for further functionalization and incorporation into peptide synthesis.
The uniqueness of this compound lies in its specific combination of structural features and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decane-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)7-1-3-9(4-2-7)12-5-6-13-9/h7H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEMAALYLSKCLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701263618 | |
Record name | 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701263618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66500-55-8 | |
Record name | 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66500-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701263618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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